4-fluoro-3-methyl-N-(pentan-3-yl)aniline
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Overview
Description
4-Fluoro-3-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FN It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the 4-position and a methyl group at the 3-position on the benzene ring, along with a pentan-3-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Alkylation: The resulting amine is alkylated with 3-pentanone under basic conditions to introduce the pentan-3-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(pentan-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The pentan-3-yl group may enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methyl-N-(pentan-3-yl)aniline
- 4-Fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline
- 3,4-Dimethyl-N-(pentan-3-yl)aniline
Uniqueness
4-Fluoro-3-methyl-N-(pentan-3-yl)aniline is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring, which can significantly impact its chemical reactivity and biological activity. The presence of the pentan-3-yl group further distinguishes it from other aniline derivatives, potentially offering unique properties and applications in various fields of research.
Properties
Molecular Formula |
C12H18FN |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-10(5-2)14-11-6-7-12(13)9(3)8-11/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
AFJOEBQJUYDGET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
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